Phenyltoloxamine citrate is derived from phenyltoloxamine, which itself is a member of the ethanolamine class of antihistamines. The citrate form serves as a more stable salt that enhances the compound's solubility and bioavailability in pharmaceutical applications. Its chemical formula is with a molecular weight of approximately 447.484 g/mol .
The synthesis of phenyltoloxamine citrate involves several key steps:
The exact parameters such as temperature, reaction time, and solvent choice can vary based on specific laboratory conditions but typically involve moderate temperatures and controlled pH levels to optimize yield and purity.
Phenyltoloxamine citrate possesses a complex molecular structure characterized by:
The structural representation can be described using various notations, including SMILES and InChI formats, which provide insight into its connectivity and spatial arrangement .
Phenyltoloxamine citrate can undergo various chemical reactions typical for organic compounds:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents .
Phenyltoloxamine citrate functions primarily as an H1 receptor antagonist. Its mechanism of action involves:
Phenyltoloxamine citrate exhibits several notable physical and chemical properties:
Phenyltoloxamine citrate has several applications in medicine:
Despite its historical use, phenyltoloxamine's application has diminished over time due to the development of newer antihistamines with fewer side effects .
Phenyltoloxamine was first synthesized in the early 1950s during systematic investigations into ethanolamine-derived antihistamines. Its citrate salt form was developed to improve physicochemical stability and dissolution kinetics. Early pharmacological studies, such as Cronk and Naumann’s 1955 investigation, identified it as a potent H1-receptor antagonist with central nervous system (CNS) penetrability. This conferred not only peripheral antihistaminic effects but also significant sedative and analgesic-adjuvant properties [3]. Unlike later-generation antihistamines, phenyltoloxamine’s ability to cross the blood-brain barrier enabled CNS activity, which became the basis for its role in pain and cough formulations. Initial research emphasized its ethanolamine-class attributes, including:
Table 1: Key Early Milestones in Phenyltoloxamine Development
Year | Development | Significance |
---|---|---|
1950s | Initial synthesis and screening | Identified as ethanolamine-class H1 antagonist |
1955 | Cronk & Naumann preclinical study | Characterized sedative and antitussive effects |
1960s | Citrate salt formulation patented | Enhanced solubility for oral formulations |
Phenyltoloxamine citrate’s regulatory pathway reflects significant jurisdictional divergence. In the United States, it was initially classified as generally recognized as safe and effective (GRASE) for over-the-counter (OTC) use in single-ingredient antihistaminic products. However, by the late 20th century, regulatory scrutiny increased due to safety concerns about first-generation antihistamines. This led to market withdrawal of monotherapy products, though OTC status was reinstated for low-dose combinations (e.g., with acetaminophen) [3] [4].
Globally, regulatory approaches vary:
Table 2: Global Regulatory Status of Select Formulations
Jurisdiction | Monotherapy Status | Combination Status | Brand Examples |
---|---|---|---|
United States | Discontinued | OTC (analgesic); Controlled (opioid) | Aceta-Gesic, Duraxin |
Israel | Prescription | Prescription (e.g., with dihydrocodeine) | Codivis |
Brazil | Not marketed | OTC (analgesic); Prescription (opioid) | Codipront |
Phenyltoloxamine citrate’s decline as a monotherapy coincided with the rise of second-generation antihistamines (e.g., loratadine) that minimized sedation. However, its adjuvant properties spurred integration into combination products:
Table 3: Common Combination Formulations
Therapeutic Category | Active Co-Ingredients | Clinical Rationale |
---|---|---|
Musculoskeletal analgesics | Acetaminophen, Aspirin | Potentiation of analgesia; sedation for pain |
Antitussives | Codeine, Dextromethorphan | Central cough suppression synergy |
Opioid analgesics | Hydrocodone, Dihydrocodeine | Enhanced analgesia via CNS modulation |
CAS No.: 1256-86-6
CAS No.: 107419-07-8
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: